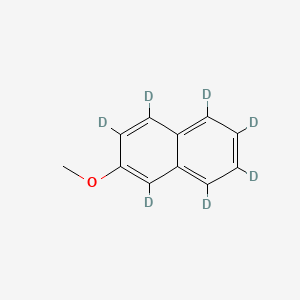

2-Methoxynaphthalene-1,3,4,5,6,7,8-d7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 is a deuterated form of 2-Methoxynaphthalene, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 can be synthesized by the alkylation of β-naphthol with dimethyl sulfate, followed by deuterium exchange reactions to replace hydrogen atoms with deuterium . The reaction conditions typically involve the use of a deuterated solvent and a deuterium source under controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale deuterium exchange processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to achieve efficient deuterium incorporation .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can yield dihydronaphthalenes.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Pharmacokinetics: Used as a tracer to study the pharmacokinetic profiles of drugs.

Metabolic Studies: Helps in understanding metabolic pathways and the fate of drug molecules in biological systems.

Environmental Studies: Used to trace the movement and transformation of pollutants in the environment.

Material Science: Employed in the study of reaction mechanisms and material properties

Wirkmechanismus

The mechanism of action of 2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 involves its role as a tracer molecule. The deuterium atoms provide a distinct mass difference, allowing for precise quantitation using mass spectrometry. This enables detailed studies of molecular interactions, metabolic pathways, and reaction mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methoxynaphthalene: The non-deuterated form, used in similar applications but without the benefits of isotope labeling.

1-Methoxynaphthalene: Another isomer with different substitution patterns, used in various chemical reactions and studies.

Uniqueness

2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in studies requiring precise quantitation and tracing of molecular pathways .

Biologische Aktivität

2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 is a deuterated derivative of 2-methoxynaphthalene, a compound known for its various biological activities. The incorporation of deuterium enhances the compound's stability and allows for more precise studies in biological systems. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C11H10O

- Molecular Weight : 158.197 g/mol

- CAS Number : 1219795-25-1

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 272.0 ± 0.0 °C at 760 mmHg

Anti-inflammatory Properties

Research has demonstrated that derivatives of methoxynaphthalene exhibit significant anti-inflammatory effects. A study synthesized several compounds based on 7-methoxynaphthalene and evaluated them for their anti-inflammatory and analgesic activities. Notably, the compound (6e) showed potent anti-inflammatory activity compared to standard drugs like phenylbutazone .

Toxicological Studies

Toxicological assessments indicate that exposure to naphthalene and its derivatives can lead to various health issues. Symptoms of exposure include respiratory problems and potential carcinogenic effects in animal models . Inhalation studies revealed chronic inflammation and hyperplasia in respiratory tissues of exposed mice . These findings underscore the importance of evaluating the safety profile of this compound in biological applications.

Case Study 1: Anti-inflammatory Activity

In a study conducted by Kumar et al., several compounds derived from 7-methoxynaphthalene were synthesized and tested for anti-inflammatory properties using animal models. The results indicated that certain derivatives exhibited significant reduction in inflammation markers compared to control groups .

| Compound | Activity Level | Comparison Drug |

|---|---|---|

| (6e) | High | Phenylbutazone |

| (5a) | Moderate | Aspirin |

Case Study 2: Antimicrobial Efficacy

Another notable study isolated compounds from Impatiens balsamina, identifying active components with antimicrobial properties. Although specific data on the deuterated form is lacking, the structural characteristics suggest similar activities could be anticipated .

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,8-heptadeuterio-7-methoxynaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3/i2D,3D,4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZDYPLAQQGJEA-CFWCETGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])OC)[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.